molecular formula C15H22N4O3S B11038601 4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11038601
M. Wt: 338.4 g/mol
InChI Key: YDEPMJJQTLGDET-UHFFFAOYSA-N
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Description

  • This compound is a sulfonamide derivative with a complex structure. Let’s break it down:
    • The core consists of a 1,4,5,6-tetrahydro-1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms.
    • Attached to this triazine ring is a tetrahydrofuran group (a five-membered oxygen-containing ring) via a methyl group.
    • The whole structure is further connected to a benzenesulfonamide moiety.
  • The compound’s systematic name is quite a mouthful, so it’s often referred to as THFDM (short for tetrahydrofuran-2-ylmethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylbenzenesulfonamide).
  • Preparation Methods

      Synthetic Route:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential biological activity.

      Medicine: Possible applications in drug design.

      Industry: May find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely involves interactions with specific molecular targets or pathways due to its unique structure.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C15H22N4O3S

    Molecular Weight

    338.4 g/mol

    IUPAC Name

    4-methyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

    InChI

    InChI=1S/C15H22N4O3S/c1-12-4-6-14(7-5-12)23(20,21)18-15-16-10-19(11-17-15)9-13-3-2-8-22-13/h4-7,13H,2-3,8-11H2,1H3,(H2,16,17,18)

    InChI Key

    YDEPMJJQTLGDET-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3CCCO3

    Origin of Product

    United States

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